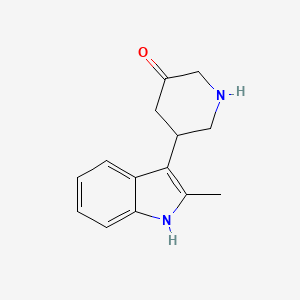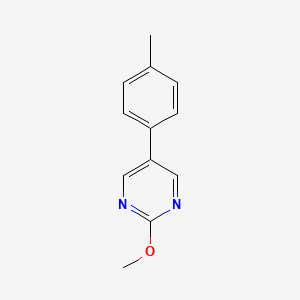
2-(3-Methoxyphenoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenoxy)acetaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of acetaldehyde where the aldehyde group is attached to a 3-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with chloroacetaldehyde under basic conditions to form the desired product. The reaction typically proceeds as follows:
- Dissolve 3-methoxyphenol in a suitable solvent such as ethanol.
- Add chloroacetaldehyde to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Isolate the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Methoxyphenoxy)acetic acid.
Reduction: 2-(3-Methoxyphenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxyphenoxy group can participate in aromatic interactions and hydrogen bonding, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)acetaldehyde: Similar structure but with the methoxy group in the ortho position.
2-(4-Methoxyphenoxy)acetaldehyde: Similar structure but with the methoxy group in the para position.
2-(3-Methoxyphenyl)acetaldehyde: Similar structure but without the phenoxy linkage.
Uniqueness
2-(3-Methoxyphenoxy)acetaldehyde is unique due to the specific positioning of the methoxy group and the phenoxy linkage, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(3-methoxyphenoxy)acetaldehyde |
InChI |
InChI=1S/C9H10O3/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-5,7H,6H2,1H3 |
InChI Key |
VXORHBJUOBJMDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)


